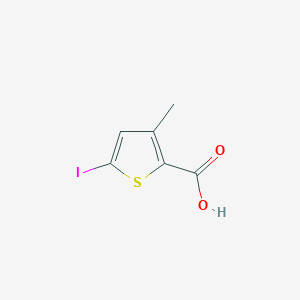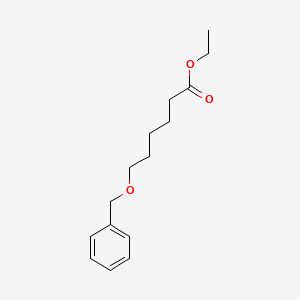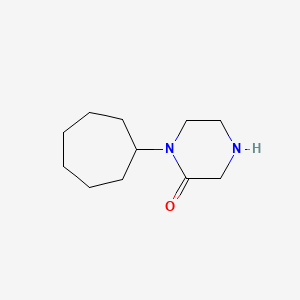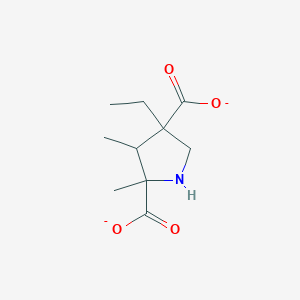
4-ethyl2-methyl3-methyl-1H-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate is a chemical compound with the molecular formula C10H17NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of 4-ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
4-Ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学的研究の応用
4-Ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
2,3-Dimethylpyrrolidine-2,4-dicarboxylate: Lacks the ethyl group at the 4-position, which may affect its reactivity and biological activity.
4-Ethyl-2,3-dimethylpyrrole-2,4-dicarboxylate: Contains a pyrrole ring instead of a pyrrolidine ring, leading to different chemical properties.
Diethyl 2,3-dimethylpyrrolidine-2,4-dicarboxylate: Has ethyl groups at both the 2- and 4-positions, potentially altering its steric and electronic characteristics.
Uniqueness
4-Ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrrolidine ring can influence its reactivity, stability, and interactions with molecular targets.
特性
分子式 |
C10H15NO4-2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
4-ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H17NO4/c1-4-10(8(14)15)5-11-9(3,6(10)2)7(12)13/h6,11H,4-5H2,1-3H3,(H,12,13)(H,14,15)/p-2 |
InChIキー |
HZWBKTHQYGRXQI-UHFFFAOYSA-L |
正規SMILES |
CCC1(CNC(C1C)(C)C(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)
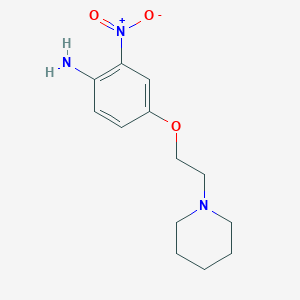

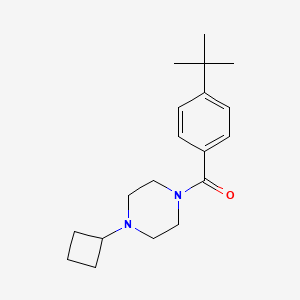
![Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate](/img/structure/B13877580.png)
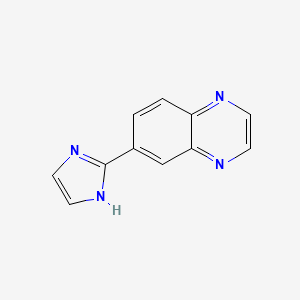
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)

